

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate mechanism of action

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Compound of Interest

Compound Name: **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

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An In-Depth Technical Guide on the Synthetic Utility and Reaction Mechanism of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

Abstract

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate, also known as N-Cbz-glycine Weinreb amide, is not a pharmacologically active agent but rather a sophisticated and highly valuable intermediate in modern organic synthesis. Its "mechanism of action" is not biological but chemical; it lies in its unique reactivity as a stable and versatile electrophile. This guide provides an in-depth analysis of the molecule's structure, the principles governing its reactivity, its applications in the synthesis of complex molecular architectures, and detailed protocols for its use. It is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to achieve their molecular targets.

Deconstructing the Molecular Architecture

The utility of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate** stems from the synergistic interplay of its two primary functional groups: the N-benzyloxycarbonyl (Cbz) protecting group and the N-methoxy-N-methylamide (Weinreb amide).

- The Weinreb Amide: Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb amide is a powerful functional group for the synthesis of ketones and aldehydes.[\[1\]](#)

Its key feature is its reaction with organometallic nucleophiles to form a stable, chelated tetrahedral intermediate.[\[2\]](#) This stability prevents the common problem of over-addition, where a second equivalent of the nucleophile adds to the newly formed ketone, resulting in an alcohol.[\[1\]](#)

- The Cbz Protecting Group: The benzyloxycarbonyl group (Cbz or Z) is a classic and widely used protecting group for amines.[\[3\]](#) Introduced by Bergmann and Zervas in the 1930s, it transforms a nucleophilic amine into a neutral carbamate, rendering it inert to many reaction conditions, particularly those involving bases and other nucleophiles.[\[3\]](#) It is prized for its stability and its selective removal by catalytic hydrogenation, which is orthogonal to many other protecting groups.[\[4\]](#)

This molecule is, therefore, a Cbz-protected glycine amino acid, activated as a Weinreb amide, ready for precise synthetic transformations.

Molecular Properties

Property	Value	Reference
CAS Number	121505-94-0	[5]
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₄	[5]
Molar Mass	252.27 g/mol	-
Appearance	Solid	[5]
Synonyms	N-Cbz-glycine Weinreb amide, N-Benzylloxycarbonyl-N'- methoxy-N'-methylglycinamide	[6]

The Core Mechanism of Action: A Tale of a Stable Intermediate

The primary "action" of this compound is its participation in nucleophilic acyl substitution. The Weinreb amide moiety is the reactive center. When treated with strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), it undergoes a predictable and high-yield transformation into a ketone.

The mechanism proceeds as follows:

- Nucleophilic Attack: The organometallic reagent attacks the electrophilic carbonyl carbon of the Weinreb amide.
- Formation of a Chelated Intermediate: This attack forms a tetrahedral intermediate. Crucially, the magnesium (from a Grignard reagent) or lithium ion chelates with both the newly formed oxyanion and the methoxy oxygen. This five-membered ring structure is remarkably stable and does not readily collapse.^[2]
- Aqueous Workup and Collapse: The stable intermediate persists until an aqueous acid workup is performed. Protonation of the intermediate leads to its collapse, eliminating the N,O-dimethylhydroxylamine moiety and yielding the final ketone product.

This controlled, two-step process (addition followed by controlled collapse) is the key advantage of the Weinreb amide and is its fundamental mechanism of action in synthesis.^[1] Reduction with a mild hydride source like Lithium Aluminum Hydride (LiAlH_4) follows a similar path to yield an aldehyde.^[1]

Diagram of the Weinreb Amide Mechanism

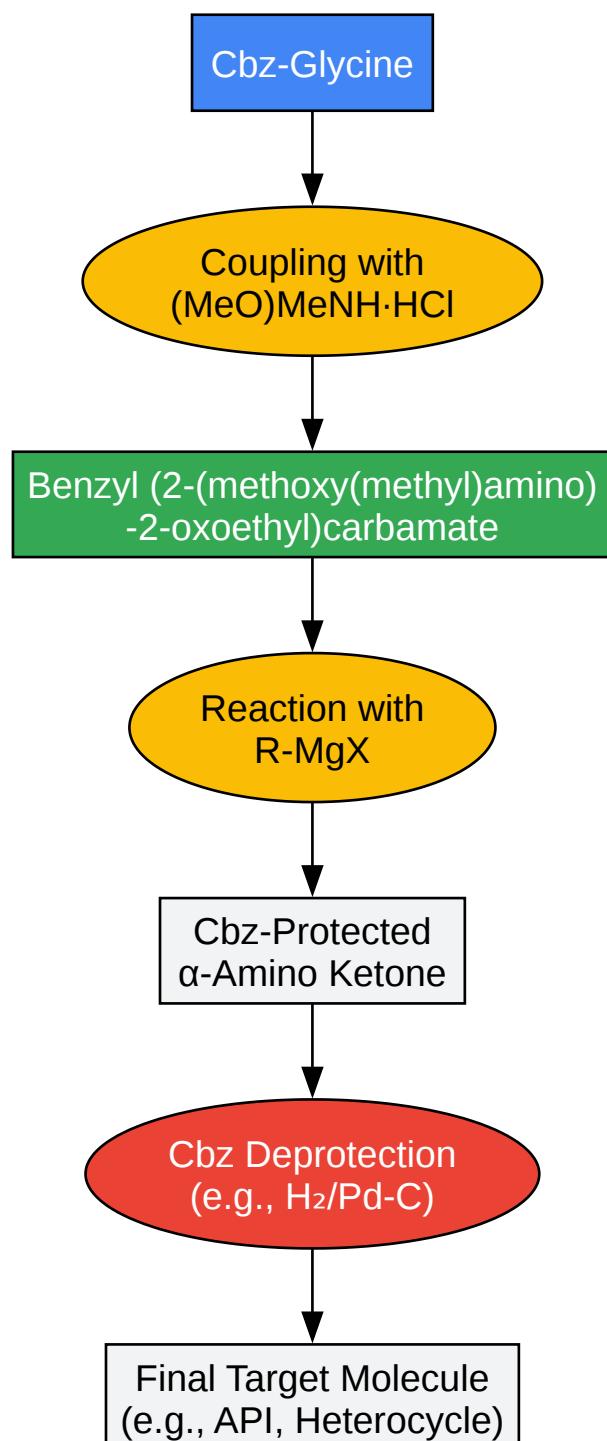


Figure 2: General Synthetic Workflow

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Caption: A general workflow for using the title compound in synthesis.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always consult primary literature and perform appropriate safety assessments.

Protocol 1: Synthesis of **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**

This protocol is adapted from standard peptide coupling procedures. [6] Objective: To synthesize the title compound from N-Cbz-glycine.

Materials:

- N-Cbz-glycine
- N,N'-Carbonyldiimidazole (CDI)
- N,O-Dimethylhydroxylamine hydrochloride
- N-Methylmorpholine (NMM)
- Tetrahydrofuran (THF), anhydrous
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve N-Cbz-glycine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (N_2 or Ar).
- Cool the solution to 0 °C in an ice bath.

- Add CDI (1.1 eq) portion-wise and stir the solution for 30 minutes at 0 °C to form the acylimidazolidine intermediate.
- In a separate flask, suspend N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM and cool to 0 °C.
- Add NMM (1.2 eq) dropwise to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes.
- Add the neutralized N,O-dimethylhydroxylamine solution to the activated Cbz-glycine solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
- Purify by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain the pure title compound.

Protocol 2: Synthesis of an α -Amino Ketone using the Weinreb Amide

Objective: To react the title compound with a Grignard reagent.

Materials:

- **Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate**
- Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
- Tetrahydrofuran (THF), anhydrous

- 1 M aqueous HCl

Procedure:

- Dissolve the title compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 30 minutes, maintaining the temperature at -78 °C.
- Stir the reaction at -78 °C for 2 hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) at -78 °C.
- Allow the mixture to warm to room temperature.
- Add 1 M HCl and transfer the mixture to a separatory funnel.
- Extract with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
- Purify the resulting Cbz-protected α-amino ketone by flash column chromatography.

Conclusion

Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is a quintessential example of a modern synthetic building block. Its mechanism of action is purely chemical, rooted in the reliable and selective reactivity of the Weinreb amide, which enables the controlled formation of ketones and aldehydes. The presence of the Cbz group provides orthogonal protection for the amine, making this reagent an invaluable tool for the multi-step synthesis of peptides, peptidomimetics, and complex, biologically active molecules. Understanding its properties and

reaction mechanisms is crucial for any scientist engaged in the art and science of organic synthesis and drug development.

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